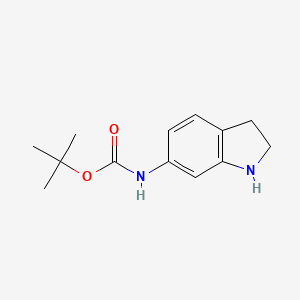

tert-Butyl indolin-6-ylcarbamate

説明

Tert-Butyl Indolin-6-ylcarbamate (TBI) is a unique chemical compound belonging to the class of indole derivatives. It has a wide range of applications in the field of organic synthesis, particularly in the production of drugs and other pharmaceuticals. TBI is a highly versatile and cost-effective reagent with a wide range of reaction mechanisms and applications.

科学的研究の応用

Synthesis and Scale-Up

Tert-Butyl indolin-6-ylcarbamate is used in the synthesis of complex molecules. For example, it has been utilized in process development and pilot-plant synthesis of lymphocyte function-associated antigen 1 inhibitors. An efficient one-pot, two-step telescoped sequence starting from readily available materials has been described, showcasing its role in large-scale synthesis efforts (Wenjie Li et al., 2012).

Synthesis of Derivatives

This compound is foundational in the synthesis of various derivatives. Research has highlighted the creation of 9-substituted derivatives of tert-Butyl 6-(9H-purin-6-ylthio) hexylcarbamate, demonstrating its versatility in organic synthesis (V. Rao et al., 2013).

Advanced Materials and Electroluminescence

Tert-Butyl indolin-6-ylcarbamate derivatives have been explored for their applications in advanced materials. A notable example is the synthesis of novel red dopants for electroluminescent devices, indicating its potential in the development of more efficient and cost-effective materials for electronics (Ping Zhao et al., 2009).

Chemical Characterization Techniques

The compound has also been subject to structural characterization using advanced techniques such as 2D heteronuclear NMR experiments. This underscores its significance in the field of chemical analysis and characterization (Younas Aouine et al., 2016).

Catalysis and Reaction Development

In the realm of synthetic organic chemistry, tert-Butyl indolin-6-ylcarbamate plays a crucial role in the development of new reactions. For instance, it has been utilized in palladium-catalyzed intermolecular amination of unactivated C(sp3)-H bonds, presenting new pathways for the synthesis of indolines, which are important motifs in bioactive compounds (Xueliang Sun et al., 2019).

Solar Energy Conversion

Moreover, derivatives of tert-Butyl indolin-6-ylcarbamate have been investigated for their use in dye-sensitized solar cells (DSSCs), highlighting its potential in renewable energy technologies. These studies focus on optimizing the efficiency of DSSCs using metal-free organic dyes based on indoline structures (Tamotsu Horiuchi et al., 2004).

将来の方向性

Indole derivatives, which include tert-Butyl indolin-6-ylcarbamate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are gaining importance in medicinal and organic chemistry because of their wide range of biological activity and medicinal applications .

作用機序

Target of Action

Tert-Butyl indolin-6-ylcarbamate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . .

Mode of Action

It is known that indole derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indole derivatives are known to have a wide range of biological activities , suggesting that Tert-Butyl indolin-6-ylcarbamate may have similar effects.

特性

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-indol-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-5-4-9-6-7-14-11(9)8-10/h4-5,8,14H,6-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVPSFNYFXGUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700597 | |

| Record name | tert-Butyl 2,3-dihydro-1H-indol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl indolin-6-ylcarbamate | |

CAS RN |

885270-09-7 | |

| Record name | tert-Butyl 2,3-dihydro-1H-indol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

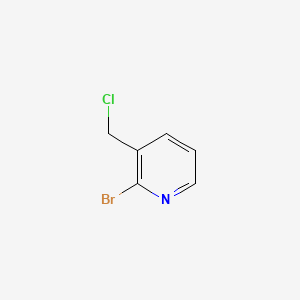

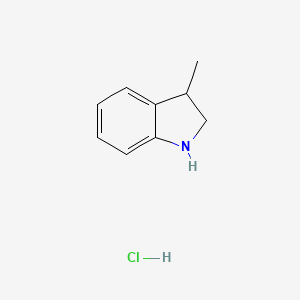

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

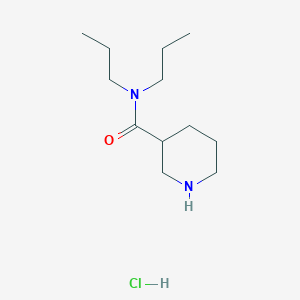

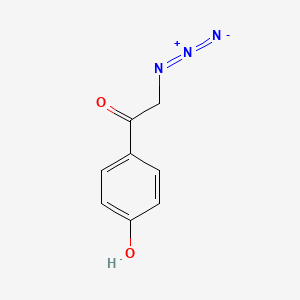

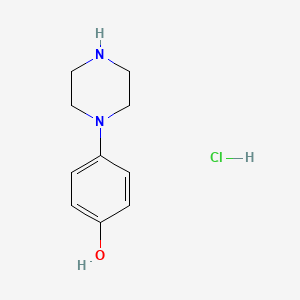

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)

![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)

![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)

![tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate](/img/structure/B1465053.png)

![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)